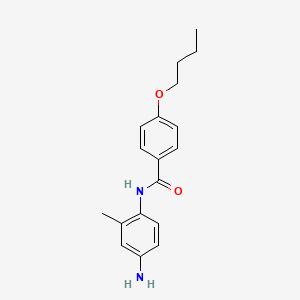

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide

Description

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide is a benzamide derivative characterized by a 4-butoxy substitution on the benzoyl ring and a 4-amino-2-methylphenyl group attached via an amide linkage. Its synthesis likely involves coupling 4-butoxybenzoic acid derivatives with 4-amino-2-methylaniline, analogous to procedures described for similar compounds .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-4-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIMXJWSPLRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methylphenyl)-4-butoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the starting materials and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or butoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Synthesis Routes

The synthesis typically involves the reaction of 4-amino-2-methylbenzoic acid with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions usually require an organic solvent like dichloromethane.

| Step | Description |

|---|---|

| Starting Materials | 4-amino-2-methylbenzoic acid, 4-butoxybenzoyl chloride |

| Reaction Conditions | Base (triethylamine), solvent (dichloromethane) |

| Purification | Recrystallization or column chromatography |

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have shown that the compound can inhibit cancer cell proliferation in vitro. For instance, it demonstrated dose-dependent cytotoxicity against human cancer cell lines.

The compound's biological activity is attributed to its structural features that allow it to interact with specific biological targets:

- Mechanism of Action : It is believed to modulate enzyme activity and receptor binding, which may lead to therapeutic effects in diseases such as cancer and bacterial infections.

- Case Study Example : In a study assessing its antitumor efficacy, this compound was tested on various cancer cell lines, showing significant inhibition at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 70 |

| 50 | 30 |

Industrial Applications

Beyond its pharmaceutical potential, this compound is also explored for its applications in materials science:

- Specialty Chemicals : It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

- Development of New Materials : The compound's unique chemical structure allows it to be utilized in creating novel materials with desirable properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-4-methoxybenzamide | Contains a methoxy group instead of butoxy | Potentially different biological activity due to methoxy substitution |

| N-(4-Amino-2-methylphenyl)-4-chlorobenzamide | Chlorine substituent on the benzene ring | Different reactivity and interaction profiles |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Further exploration of its pharmacological properties could lead to new therapeutic agents.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will enhance its potential application in medicine.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-butoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Lipophilicity and Solubility: The butoxy group in the target compound confers higher lipophilicity compared to methoxy or ethoxy analogues, which may improve blood-brain barrier penetration but reduce aqueous solubility . Ethoxyethoxy substituents (e.g., 3-(2-ethoxyethoxy)) improve solubility due to increased polarity, as seen in analogues like N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide .

Electronic Effects: Nitro groups (e.g., in 4MNB from ) deactivate the aromatic ring, reducing nucleophilicity and altering reaction pathways compared to amino-substituted compounds . Amino groups enhance hydrogen-bonding interactions, critical for binding to enzymes or receptors, as observed in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide .

Biological Activity: Benzamides with dual amino groups (e.g., 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide) exhibit enhanced fluorescence properties, useful in spectrofluorometric studies .

Biological Activity

N-(4-Amino-2-methylphenyl)-4-butoxybenzamide, a compound within the benzamide class, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Contributes to its biological activity.

- Methyl Group : Influences lipophilicity and solubility.

- Butoxy Group : Enhances bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may modulate enzyme activities or protein functions, thereby influencing various cellular pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The following table summarizes key findings from recent research:

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Anticancer Efficacy : A study published in 2022 demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties against resistant bacterial strains, revealing that the compound significantly inhibited bacterial growth at low concentrations, suggesting potential as a lead compound for antibiotic development.

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-4-methoxybenzamide | Moderate | Low |

| N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide | Low | Moderate |

| N-(4-Amino-2-methylphenyl)-4-propoxybenzamide | High | High |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Mutagenicity Studies : Research indicated that this compound does not exhibit mutagenic properties in standard assays, suggesting a favorable safety profile for potential therapeutic applications .

- Cellular Uptake and Toxicity : Investigations into cellular uptake revealed efficient absorption in cancerous cells, with minimal toxicity to normal cells, highlighting its selectivity as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.